molecular formula C13H16N2 B14855335 7-Methyl-3-propylquinolin-2-amine

7-Methyl-3-propylquinolin-2-amine

Cat. No.: B14855335
M. Wt: 200.28 g/mol
InChI Key: LFGXHRKZUDKIPM-UHFFFAOYSA-N
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Description

7-Methyl-3-propylquinolin-2-amine is a quinoline derivative characterized by a methyl group at position 7 and a propyl chain at position 3 of the quinoline core. The amino group at position 2 distinguishes it from other quinoline-based compounds.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

7-methyl-3-propylquinolin-2-amine

InChI

InChI=1S/C13H16N2/c1-3-4-11-8-10-6-5-9(2)7-12(10)15-13(11)14/h5-8H,3-4H2,1-2H3,(H2,14,15)

InChI Key

LFGXHRKZUDKIPM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=C(C=CC2=C1)C)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-propylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines .

Scientific Research Applications

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Molecular Properties

The table below compares 7-Methyl-3-propylquinolin-2-amine with structurally related quinoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features Reference
This compound Methyl (7), Propyl (3) C₁₃H₁₆N₂ 200.28* High lipophilicity, moderate steric bulk N/A
7-Chloro-3-propylquinolin-2-amine Chloro (7), Propyl (3) C₁₂H₁₃ClN₂ 220.70 Electronegative Cl enhances polarity
7-Chloro-2-methylquinolin-3-amine Chloro (7), Methyl (2) C₁₀H₉ClN₂ 192.65 Compact structure, Cl at C7
M46 (Fluorophenyl derivative) Fluorophenyl (via propyl chain) C₂₀H₂₂FN₃ 323.41 Aromatic fluorination, extended chain

*Calculated based on molecular formula.

Key Observations:
  • The propyl chain at position 3 introduces greater steric bulk and lipophilicity compared to methyl groups (e.g., 7-Chloro-2-methylquinolin-3-amine ), which may enhance membrane permeability but reduce metabolic stability. Fluorophenyl substitution in M46 adds aromaticity and electronic effects, likely improving receptor binding affinity in biological systems.

Physicochemical and Functional Comparisons

A. Lipophilicity and Solubility :
  • This compound: Predicted to have moderate water solubility due to the balance between the hydrophobic propyl chain and the polar amine group.
  • 7-Chloro-3-propylquinolin-2-amine: Chlorine’s electronegativity increases polarity, but the propyl chain may offset this, resulting in comparable solubility to the methyl analog .
  • M46 : The fluorophenyl group and extended alkyl chain significantly increase lipophilicity, likely reducing aqueous solubility .

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